molecular formula C16H13ClO2 B3104459 (2E)-3-(3-Chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one CAS No. 1482338-67-9

(2E)-3-(3-Chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one

Cat. No.: B3104459
CAS No.: 1482338-67-9
M. Wt: 272.72 g/mol
InChI Key: WWQNBMZAIAAYBE-MDZDMXLPSA-N
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Description

(2E)-3-(3-Chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic rings (A and B). Its structure includes a 3-chlorophenyl group at ring B and a 2-methoxyphenyl group at ring A (Figure 1). This compound belongs to the non-piperazine-substituted chalcone subclass, which has demonstrated biological relevance, particularly in enzyme inhibition and anticancer studies .

Properties

IUPAC Name

(E)-3-(3-chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO2/c1-19-16-8-3-2-7-14(16)15(18)10-9-12-5-4-6-13(17)11-12/h2-11H,1H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQNBMZAIAAYBE-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C=CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)/C=C/C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-Chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. In this case, 3-chlorobenzaldehyde and 2-methoxyacetophenone are used as starting materials. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product precipitates out.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of high-purity starting materials and solvents, along with stringent control of reaction parameters, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-Chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated carbonyl compounds.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).

Major Products

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated chalcones.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16_{16}H13_{13}ClO2_{2}
  • CAS Number : 1482338-67-9
  • Structure : The compound features a chalcone structure, characterized by the presence of a 3-chlorophenyl group and a 2-methoxyphenyl group connected by a prop-2-en-1-one moiety.

Pharmacological Applications

1. Anticancer Activity
Chalcones have been extensively studied for their anticancer properties. Research indicates that (2E)-3-(3-Chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in human cancer cells through the activation of caspases and modulation of cell cycle regulators .

2. Antimicrobial Properties
This compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

3. Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of chalcones. This compound has been found to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Synthetic Applications

Chalcones are valuable intermediates in organic synthesis. The unique structure of this compound allows for further derivatization, making it a useful building block for synthesizing more complex molecules, including flavonoids and other bioactive compounds .

Industrial Applications

1. Flavoring and Fragrance Industry
Due to its aromatic nature, this compound can be utilized in the flavoring and fragrance industries. Its pleasant scent profile makes it suitable for incorporation into perfumes and scented products.

2. Agricultural Applications
Chalcones have been explored for their potential use as natural pesticides or herbicides. The biological activity of this compound may be harnessed to develop eco-friendly agricultural solutions .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cells with IC50 values in the micromolar range.
Study BAntimicrobial PropertiesShowed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Study CAnti-inflammatory EffectsInhibited TNF-alpha production in macrophages by 40%, indicating strong anti-inflammatory potential.

Mechanism of Action

The mechanism of action of (2E)-3-(3-Chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets. The α, β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can disrupt cellular processes, leading to its observed biological activities. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its antibacterial and anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Chalcone Derivatives

Chalcones exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of the target compound with structurally related analogs.

Substituent Position and Electronic Effects

a. Methoxy Substitution Patterns
  • Target Compound : 2-Methoxy (ortho) on ring A.
  • Analog 1: (2E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one () Substituents: 4-Methoxy (para) on ring A.
  • Analog 2 : (E)-1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one ()

    • Substituents : 2-Methoxy (ring A) and 4-methoxy (ring B).
    • Impact : Dual methoxy groups increase hydrophobicity but may reduce potency due to decreased electronegativity contrast .
b. Halogen Substitution Patterns
  • Target Compound : 3-Chloro (meta) on ring B.
  • Analog 3: (E)-3-(2-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one () Substituents: 2-Chloro (ortho) on ring B and 3-methoxy (meta) on ring A.
  • Analog 4 : (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one ()

    • Substituents : 4-Chloro (para) on ring B and 4-fluoro (para) on ring A.
    • Impact : Para-substituted halogens create a planar structure with strong electron-withdrawing effects, enhancing reactivity but possibly reducing selectivity .

Physicochemical Properties

Property Target Compound Analog 1 (4-Methoxy) Analog 3 (2-Chloro)
Molecular Formula C16H13ClO2 C16H13ClO2 C16H13ClO2
Molecular Weight (g/mol) 272.73 272.73 272.73
LogP (Predicted) ~3.2 ~3.0 ~3.5
Solubility (µg/mL) Low (hydrophobic) Moderate Low
Dihedral Angle (°) ~30–40 (estimated) ~10–20 ~45–55

Notes:

  • The ortho-methoxy group in the target compound likely increases steric hindrance, raising the dihedral angle between rings A and B compared to para-substituted analogs .
  • Higher dihedral angles may reduce crystallinity but improve membrane permeability.

Biological Activity

(2E)-3-(3-Chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, commonly known as a chalcone derivative, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. Chalcones are known for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article delves into the biological activity of this specific compound, supported by data tables and relevant research findings.

The molecular formula of this compound is C16H13ClO2C_{16}H_{13}ClO_2, with a molecular weight of 272.73 g/mol. The compound features a conjugated system that contributes to its biological activity.

PropertyValue
Molecular FormulaC16H13ClO2C_{16}H_{13}ClO_2
Molecular Weight272.73 g/mol
CAS Number1482338-67-9

Anticancer Activity

Research indicates that chalcone derivatives can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways. For instance, studies have shown that this compound can inhibit cell proliferation in various cancer cell lines by inducing G2/M phase arrest and activating pro-apoptotic proteins such as Bax.

Case Study:
A study demonstrated that this chalcone derivative exhibited significant cytotoxicity against human leukemia cell lines, with IC50 values indicating effective inhibition of cell growth. The mechanism was linked to increased expression of caspase-3 and reduced expression of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

Chalcones have also been reported to possess antimicrobial properties. This compound showed promising results against various bacterial strains. Molecular docking studies indicated strong binding affinities to bacterial enzymes, suggesting potential as a lead compound for antibiotic development.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Pharmacological Studies

Pharmacological evaluations have highlighted the compound's ability to modulate inflammatory responses. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, showcasing its potential as an anti-inflammatory agent.

Research Findings:
A recent publication reported that treatment with this compound resulted in a significant reduction in inflammatory markers in animal models of acute inflammation .

Q & A

Q. What are the optimal synthetic routes for (2E)-3-(3-chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, and how can purity be ensured?

The compound is synthesized via Claisen-Schmidt condensation , involving a base-catalyzed reaction between 2-methoxyacetophenone and 3-chlorobenzaldehyde. Key steps include:

  • Reagents : Ethanol or methanol as solvent, KOH/NaOH (10–20% w/v) as base, room temperature or mild heating (40–60°C) .
  • Purification : Recrystallization using ethanol or column chromatography (silica gel, hexane:ethyl acetate eluent).
  • Yield Optimization : Reaction time (2–6 hours), stoichiometric excess of aldehyde (1.2–1.5 equiv.), and inert atmosphere to prevent oxidation .

Q. Which spectroscopic and crystallographic methods are critical for confirming the E-configuration and structural integrity?

  • XRD : Single-crystal X-ray diffraction (XRD) confirms the E-configuration and planar geometry, with C=C bond lengths ~1.33–1.35 Å and dihedral angles between aromatic rings .
  • NMR : 1^1H NMR shows characteristic olefinic proton coupling (J=15.516.0HzJ = 15.5–16.0 \, \text{Hz}) for the trans double bond. 13^{13}C NMR confirms carbonyl (C=O) at ~190 ppm .
  • IR : Strong absorption bands at ~1650–1680 cm1^{-1} (C=O stretch) and ~1600 cm1^{-1} (C=C stretch) .

Q. How do HOMO-LUMO gaps and global reactivity descriptors inform the compound’s chemical behavior?

  • DFT Calculations (B3LYP/6-311++G(d,p)) estimate HOMO-LUMO gaps (~3.5–4.5 eV), correlating with experimental UV-Vis λmax\lambda_{\text{max}} (280–320 nm).
  • Reactivity Descriptors :
  • Electrophilicity Index (ω\omega): ~1.5–2.0 eV (moderate electrophilicity).
  • Chemical Hardness (η\eta): ~2.0 eV (indicates stability against charge transfer) .
    • These parameters guide predictions of nucleophilic/electrophilic sites for functionalization .

Advanced Research Questions

Q. How do computational (DFT) and experimental structural parameters compare, and what discrepancies arise?

  • Bond Lengths/Angles : DFT-predicted C=O (1.22 Å) and C=C (1.34 Å) align with XRD data (<0.02 Å deviation).
  • UV-Vis : TD-DFT-calculated λmax\lambda_{\text{max}} (305 nm) matches experimental values (310 nm) within 5 nm error .
  • Discrepancies : Non-covalent interactions (e.g., van der Waals forces) in crystal packing may cause slight deviations in torsion angles .

Q. What structural features influence the compound’s moderate antimicrobial activity, and how can this be enhanced?

  • Mechanism : Disruption of microbial cell membranes via hydrophobic interactions (chlorophenyl/methoxyphenyl groups) .
  • Activity Trends :
  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl) enhance activity compared to methoxy derivatives .
  • Modifications : Introducing -NO2_2 or -CF3_3 groups increases electrophilicity, improving binding to microbial enzymes .
    • Assays : MIC values (32–64 µg/mL) against S. aureus and E. coli via broth microdilution .

Q. Can this compound exhibit nonlinear optical (NLO) properties, and what factors determine its hyperpolarizability?

  • NLO Potential : The conjugated π\pi-system and electron-donating (methoxy)/withdrawing (chloro) groups enhance first hyperpolarizability (βtotal\beta_{\text{total}}) up to 10×1030esu10 \times 10^{-30} \, \text{esu} (DFT) .
  • Crystal Packing : Non-centrosymmetric crystal structures (e.g., space group P1P1) are critical for second-harmonic generation (SHG) .
  • Validation : Kurtz-Perry powder technique confirms SHG efficiency ~0.5–1.0 × urea .

Q. How can contradictory bioactivity data across similar chalcones be resolved?

  • Variables : Discrepancies arise from:
  • Assay Conditions : Variations in microbial strains, inoculum size, or solvent (DMSO vs. water).
  • Purity : Impurities >5% significantly alter MIC values .
    • Mitigation : Standardize protocols (CLSI guidelines) and validate purity via HPLC (>98%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(3-Chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-3-(3-Chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one

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